4-Fluoro-2-iodo-5-(trifluoromethyl)piridina

Descripción general

Descripción

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of fluorine, iodine, and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.

Mecanismo De Acción

Target of Action

It’s known that fluorinated pyridines are often used in the synthesis of various biologically active compounds , suggesting a wide range of potential targets.

Mode of Action

Fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atoms . This property could influence the compound’s interaction with its targets.

Biochemical Pathways

Fluorinated pyridines have been used in the synthesis of various compounds with biological activity , suggesting that they may affect a variety of biochemical pathways.

Result of Action

It’s known that fluorinated pyridines can exhibit interesting and unusual physical, chemical, and biological properties , which could result in a variety of molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for catalytic reactions, influencing the activity of enzymes such as palladium-catalyzed oxidative coupling reactions . The nature of these interactions often involves the formation of stable complexes, which can alter the enzyme’s activity and specificity.

Cellular Effects

The effects of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cellular metabolism and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. These interactions can influence the levels of metabolites and the overall metabolic flux . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.

Subcellular Localization

The subcellular localization of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Metalation Reactions: The compound can form organometallic intermediates, which are useful in further synthetic transformations.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), fluorinating agents (e.g., Selectfluor), and various nucleophiles (e.g., amines, thiols) . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted pyridines, fluorinated derivatives, and organometallic complexes, which have applications in pharmaceuticals, agrochemicals, and materials science .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine.

4-(Trifluoromethyl)pyridine: Lacks both fluorine and iodine atoms.

Uniqueness

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This makes it a versatile compound for various synthetic and research applications .

Actividad Biológica

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by its unique combination of fluorine, iodine, and trifluoromethyl substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

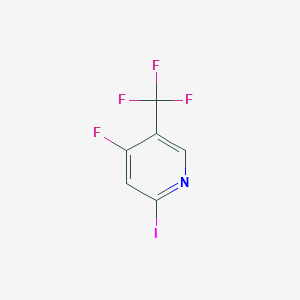

Chemical Structure and Properties

The molecular structure of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine can be represented as follows:

Key Features

- Fluorine Atoms : Enhance lipophilicity and influence membrane penetration.

- Iodine Atom : Facilitates interactions with molecular targets, potentially enhancing biological activity.

- Trifluoromethyl Group : Known for increasing the compound's ability to penetrate biological membranes, which may enhance its efficacy as a therapeutic agent.

The biological activity of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is largely attributed to its interactions with various biomolecules:

- Enzyme Modulation : The compound has been shown to interact with enzymes, influencing their activity. For instance, it can act as a ligand in catalytic reactions, impacting enzyme kinetics and metabolic pathways.

- Cellular Effects : It modulates cell signaling pathways and gene expression, affecting cellular metabolism. Studies indicate that it may alter the expression of genes involved in metabolic processes.

- Binding Interactions : At the molecular level, it binds to specific sites on enzymes or receptors, which can either inhibit or activate their functions. This duality suggests potential therapeutic applications in diseases where modulation of enzyme activity is beneficial.

Antimicrobial Activity

Research indicates that 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies demonstrate that it may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in tumor growth and survival. The trifluoromethyl group is believed to enhance its ability to penetrate cancer cell membranes .

Dosage Effects and Toxicity

The effects of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine vary significantly with dosage:

- Low Doses : May enhance enzyme activity and improve metabolic function.

- High Doses : Associated with toxic effects such as enzyme inhibition and disruption of cellular processes.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against E. coli and S. aureus, with MIC values indicating significant potency. |

| Study B | Showed inhibition of cancer cell lines (HeLa) proliferation; IC50 values suggest promising anticancer activity. |

| Study C | Investigated the compound's effects on metabolic pathways in liver cells, revealing alterations in gene expression related to metabolism. |

Propiedades

IUPAC Name |

4-fluoro-2-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFULSMUOTYDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.